Ethyl 3-(4-chloro-3-fluorophenyl)propanoate
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Overview
Description
Ethyl 3-(4-chloro-3-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12ClFO2 It is an ester derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-3-fluorophenyl)propanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(4-chloro-3-fluorophenyl)propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride to facilitate substitution reactions.
Major Products Formed
Hydrolysis: 3-(4-chloro-3-fluorophenyl)propanoic acid and ethanol.
Reduction: 3-(4-chloro-3-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloro-3-fluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Ethyl 3-(4-chloro-3-fluorophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-fluorophenyl)propanoate: Lacks the chloro substituent, which may result in different chemical and biological properties.
Ethyl 3-(4-chlorophenyl)propanoate: Lacks the fluoro substituent, potentially altering its reactivity and applications.
Ethyl 3-(4-bromophenyl)propanoate: The bromo substituent can lead to different substitution reactions compared to the chloro and fluoro groups.
Properties
Molecular Formula |
C11H12ClFO2 |
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Molecular Weight |
230.66 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
SKLBWUHAEADNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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